molecular formula C12H21NO5 B2455292 (4R)-1-Boc-4-ethoxy-L-proline CAS No. 146060-18-6

(4R)-1-Boc-4-ethoxy-L-proline

Cat. No.: B2455292
CAS No.: 146060-18-6
M. Wt: 259.302
InChI Key: UPAHQJOZYJQXQX-BDAKNGLRSA-N
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Description

(4R)-1-Boc-4-ethoxy-L-proline is a derivative of proline, an amino acid that plays a crucial role in the formation of proteins. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an ethoxy group at the fourth carbon atom. The stereochemistry of the compound is specified by the (4R) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-1-Boc-4-ethoxy-L-proline typically involves the following steps:

    Protection of the Amino Group: The amino group of L-proline is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-proline with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate.

    Introduction of the Ethoxy Group: The ethoxy group is introduced at the fourth carbon atom through an alkylation reaction. This can be done by treating the Boc-protected proline with an ethylating agent such as ethyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions: (4R)-1-Boc-4-ethoxy-L-proline undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the Boc protecting group can be reduced to form an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of 4-ethoxy-1-Boc-proline aldehyde or 4-ethoxy-1-Boc-proline carboxylic acid.

    Reduction: Formation of 4-ethoxy-1-Boc-proline alcohol.

    Substitution: Formation of various substituted proline derivatives depending on the nucleophile used.

Scientific Research Applications

(4R)-1-Boc-4-ethoxy-L-proline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is used in the study of protein structure and function, particularly in the synthesis of proline-rich peptides.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (4R)-1-Boc-4-ethoxy-L-proline involves its interaction with specific molecular targets. The Boc protecting group provides steric hindrance, which can influence the compound’s reactivity and interaction with enzymes or receptors. The ethoxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (4S)-1-Boc-4-ethoxy-L-proline: The enantiomer of (4R)-1-Boc-4-ethoxy-L-proline with the opposite configuration at the chiral center.

    1-Boc-4-methoxy-L-proline: A similar compound with a methoxy group instead of an ethoxy group.

    1-Boc-4-ethoxy-D-proline: The D-enantiomer of this compound.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both Boc and ethoxy groups. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2S,4R)-4-ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-5-17-8-6-9(10(14)15)13(7-8)11(16)18-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAHQJOZYJQXQX-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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